molecular formula C6H7NO3 B109238 Ethyl oxazole-2-carboxylate CAS No. 33036-67-8

Ethyl oxazole-2-carboxylate

Cat. No.: B109238
CAS No.: 33036-67-8
M. Wt: 141.12 g/mol
InChI Key: JYQRCIRWXOYCLA-UHFFFAOYSA-N
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Description

Ethyl oxazole-2-carboxylate is a heterocyclic organic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest due to its diverse applications in medicinal chemistry and organic synthesis. The presence of the oxazole ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl oxazole-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of ethyl 2-amino-2-oxoacetate with formamide under acidic conditions. Another method includes the reaction of ethyl 2-chloro-2-oxoacetate with hydroxylamine, followed by cyclization.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl oxazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid.

    Reduction: Reduction reactions can convert it into oxazole-2-carboxaldehyde.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Oxazole-2-carboxylic acid.

    Reduction: Oxazole-2-carboxaldehyde.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl oxazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: It is a key building block in the synthesis of pharmaceutical agents, including antimicrobial and anticancer drugs.

    Industry: this compound is utilized in the production of agrochemicals and materials science for developing new polymers and coatings.

Comparison with Similar Compounds

Ethyl oxazole-2-carboxylate can be compared with other oxazole derivatives, such as:

    Mthis compound: Similar structure but with a methyl ester group.

    Ethyl oxazole-5-carboxylate: Differing in the position of the carboxylate group.

    Benzyl oxazole-2-carboxylate: Featuring a benzyl group instead of an ethyl group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility in synthetic applications and potential therapeutic benefits make it a valuable compound in various fields of research.

Properties

IUPAC Name

ethyl 1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-9-6(8)5-7-3-4-10-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQRCIRWXOYCLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594116
Record name Ethyl 1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33036-67-8
Record name Ethyl 1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl oxazole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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